2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluorophenyl)acetamide 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 895998-69-3
VCID: VC5141314
InChI: InChI=1S/C23H18ClFN2O3S/c24-17-6-3-5-16(11-17)15-31(29,30)22-13-27(21-10-2-1-9-20(21)22)14-23(28)26-19-8-4-7-18(25)12-19/h1-13H,14-15H2,(H,26,28)
SMILES: C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC(=CC=C3)F)S(=O)(=O)CC4=CC(=CC=C4)Cl
Molecular Formula: C23H18ClFN2O3S
Molecular Weight: 456.92

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluorophenyl)acetamide

CAS No.: 895998-69-3

Cat. No.: VC5141314

Molecular Formula: C23H18ClFN2O3S

Molecular Weight: 456.92

* For research use only. Not for human or veterinary use.

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluorophenyl)acetamide - 895998-69-3

Specification

CAS No. 895998-69-3
Molecular Formula C23H18ClFN2O3S
Molecular Weight 456.92
IUPAC Name 2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(3-fluorophenyl)acetamide
Standard InChI InChI=1S/C23H18ClFN2O3S/c24-17-6-3-5-16(11-17)15-31(29,30)22-13-27(21-10-2-1-9-20(21)22)14-23(28)26-19-8-4-7-18(25)12-19/h1-13H,14-15H2,(H,26,28)
Standard InChI Key UWQXZNILHYPAJR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC(=CC=C3)F)S(=O)(=O)CC4=CC(=CC=C4)Cl

Introduction

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluorophenyl)acetamide is a complex organic compound belonging to the indole derivative class. It features a unique structural framework that includes methanesulfonyl and acetamide functional groups, which are crucial for its pharmacological profile. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in drug development.

Synthesis

The synthesis of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluorophenyl)acetamide involves multiple steps, including coupling reactions like Suzuki–Miyaura coupling to form carbon-carbon bonds. The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.

Synthesis Steps

  • Coupling Reactions: Utilize Suzuki–Miyaura coupling to form complex molecular frameworks.

  • Reaction Conditions: Control temperature, solvent, and reaction time to optimize yield and purity.

  • Purification: May involve recrystallization or chromatography.

Mechanism of Action and Biological Activity

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The presence of halogen atoms (chlorine and fluorine) may enhance binding affinity through halogen bonding or influence conformational stability. Compounds with similar structures exhibit inhibitory effects on various biological pathways, potentially through competitive inhibition or allosteric modulation.

Biological Activity Table

Biological ActivityDescription
Target InteractionEnzymes or receptors
Halogen EffectsEnhance binding affinity or stability
Pathway InhibitionCompetitive or allosteric modulation

Potential Applications

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluorophenyl)acetamide has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents targeting various diseases. Its unique structure offers insights into drug design strategies aimed at improving efficacy and selectivity against specific biological targets.

Potential Applications Table

Application AreaDescription
Medicinal ChemistryLead compound for drug development
Therapeutic TargetsVarious diseases through enzyme or receptor interaction
Drug DesignImproving efficacy and selectivity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator